

ammonium sulfate as a nitrogen and sulfur source for crops

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium sulfate

Cat. No.: B147856

[Get Quote](#)

An In-depth Technical Guide to **Ammonium Sulfate** as a Nitrogen and Sulfur Source for Crops

Introduction

Ammonium sulfate, with the chemical formula $(\text{NH}_4)_2\text{SO}_4$, is a highly soluble inorganic salt that has been a cornerstone of crop nutrition for over 150 years.^[1] It serves as an excellent source of two essential macronutrients: nitrogen (in the ammonium form) and sulfur (in the sulfate form).^[2] This guide provides a comprehensive technical overview of **ammonium sulfate**, detailing its chemical properties, its role in plant and soil biochemistry, and methodologies for its scientific evaluation. The content is tailored for researchers and agricultural scientists aiming to understand and optimize the use of this fertilizer in crop production.

Chemical and Physical Properties

Ammonium sulfate is typically a white to beige crystalline solid with excellent storage properties. Its high water solubility is a key characteristic, making it versatile for various application methods, including soil application, fertigation, and foliar sprays.^{[1][3]}

Table 1: Chemical and Physical Properties of **Ammonium Sulfate**

Property	Value	References
Chemical Formula	$(\text{NH}_4)_2\text{SO}_4$	[1][4]
Nitrogen (N) Content	21% (Ammoniacal)	[1][2][5]
Sulfur (S) Content	24% (Sulfate)	[1][2][5]
Water Solubility	750 g/L at 25°C	[1][3]
Solution pH	5.0 - 6.0	[1]

Biochemical Pathways and Soil Interactions

Upon application to the soil, **ammonium sulfate** rapidly dissolves into ammonium (NH_4^+) and sulfate (SO_4^{2-}) ions, both of which are readily available for plant uptake.[1][6]

Nitrogen Pathway: The Nitrification Process

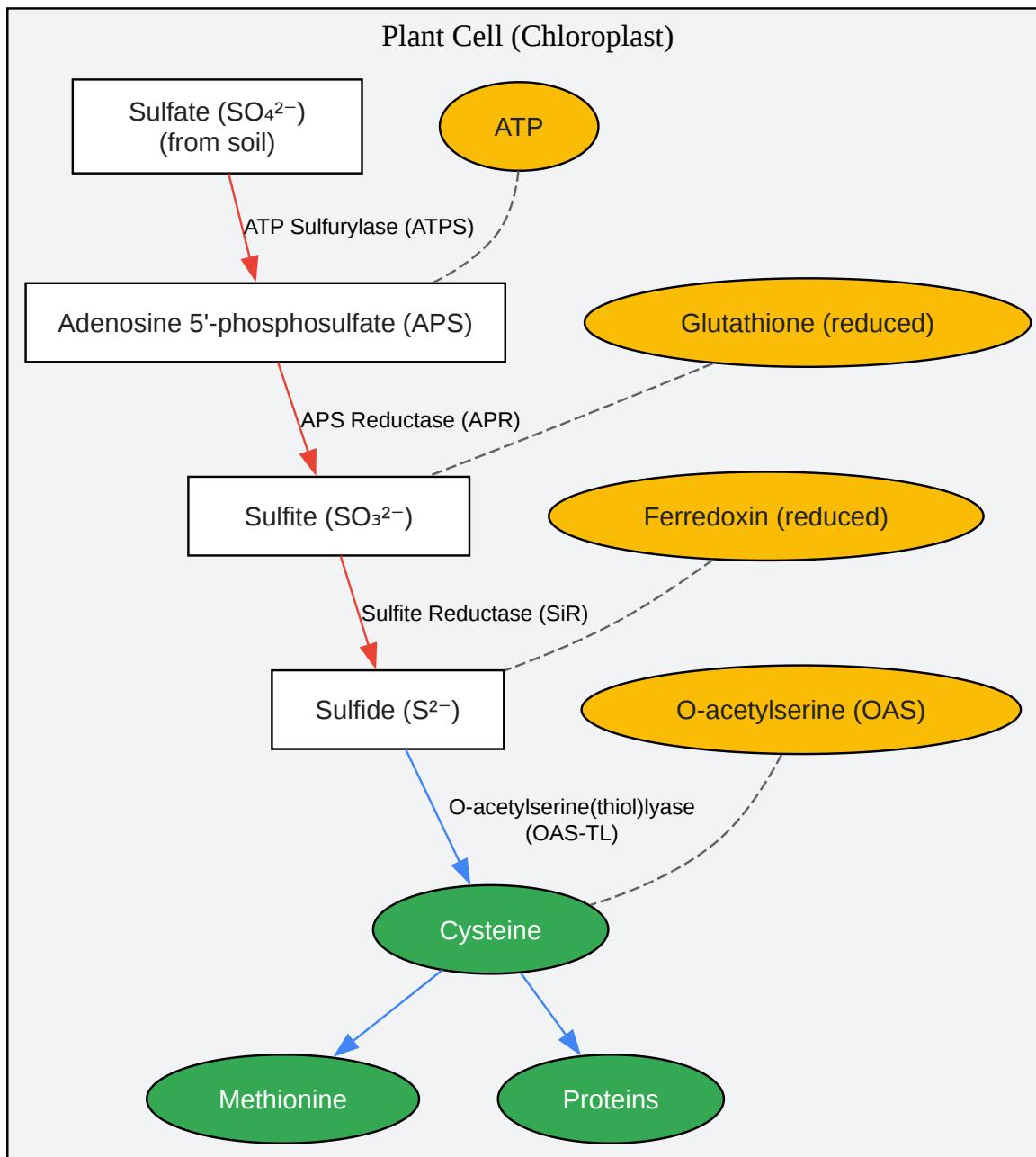
The ammonium (NH_4^+) provided by **ammonium sulfate** can be directly taken up by plant roots. However, a significant portion undergoes nitrification, a two-step aerobic process mediated by distinct groups of soil microorganisms.[1][7]

- Ammonia Oxidation (Nitritation): Ammonia-oxidizing bacteria (AOB), such as those from the genus *Nitrosomonas*, and ammonia-oxidizing archaea (AOA) convert ammonium to nitrite (NO_2^-).[7][8] This step is catalyzed by the enzyme ammonia monooxygenase (AMO), which first oxidizes ammonia to hydroxylamine (NH_2OH), followed by the action of hydroxylamine oxidoreductase (HAO) to produce nitrite.[8][9]
- Nitrite Oxidation (Nitratation): Nitrite-oxidizing bacteria (NOB), such as those from the genus *Nitrobacter*, then rapidly oxidize the nitrite to nitrate (NO_3^-).[7][8] This reaction is catalyzed by the enzyme nitrite oxidoreductase (NXR).

This entire process releases hydrogen ions (H^+), leading to a localized acidification of the soil. [1] This acidifying effect is particularly beneficial in alkaline or high-pH soils, as it can improve the availability of phosphorus and essential micronutrients like zinc, iron, and manganese.[2][6] [10]

[Click to download full resolution via product page](#)

Caption: The soil nitrification pathway of ammonium from **ammonium sulfate**.


Sulfur Pathway: Sulfate Assimilation in Plants

The sulfate (SO_4^{2-}) component of **ammonium sulfate** is directly absorbed by plant roots and transported to the chloroplasts, where it is assimilated into essential sulfur-containing organic compounds.^[4] This reductive pathway is crucial for synthesizing the amino acids cysteine and methionine, which are fundamental building blocks for proteins.^{[11][12]}

The key steps are:

- Activation: Sulfate is activated by the enzyme ATP sulfurylase (ATPS), using ATP to form adenosine 5'-phosphosulfate (APS).^{[12][13]}
- Reduction to Sulfite:APS reductase (APR) reduces APS to sulfite (SO_3^{2-}). This reaction requires electrons, which are typically donated by reduced glutathione (GSH).^{[12][13]}
- Reduction to Sulfide:Sulfite reductase (SiR) further reduces sulfite to sulfide (S^{2-}), using ferredoxin as the electron donor.^{[12][13]}
- Incorporation into Cysteine: The sulfide is then incorporated into O-acetylserine (OAS) by the enzyme O-acetylserine(thiol)lyase (OAS-TL) to form the amino acid cysteine.^[11] Cysteine

then serves as the primary sulfur donor for other metabolites, including methionine and glutathione.[12]

[Click to download full resolution via product page](#)

Caption: The plant sulfate assimilation pathway.

Agronomic Performance and Applications

Ammonium sulfate is valued for its dual-nutrient supply and its positive impact on soil properties and crop yields, particularly in sulfur-deficient or alkaline soils.

Impact on Crop Yield and Quality

The balanced supply of nitrogen and sulfur is synergistic, as both are required for protein synthesis.[\[14\]](#) A deficiency in sulfur can impair nitrogen metabolism, reducing overall crop productivity.[\[15\]](#) Studies have demonstrated significant yield increases with the application of **ammonium sulfate**.

Table 2: Documented Effects of **Ammonium Sulfate** on Crop Yield

Crop	Observed Effect	Key Findings	References
Corn (Zea mays)	Up to 15% yield increase vs. untreated.	Provides essential sulfur for early growth, improves phosphorus availability, and resists N loss.	[16] [17]
Wheat (Triticum aestivum)	13% yield increase.	Improved fall tillering from early N and S availability. Can improve grain protein content.	[15] [18]
Rice (Oryza sativa)	Higher N absorption efficiency vs. urea.	Ammonium form is stable in flooded soils, reducing volatilization losses common with urea.	[19]

Recommended Application Rates

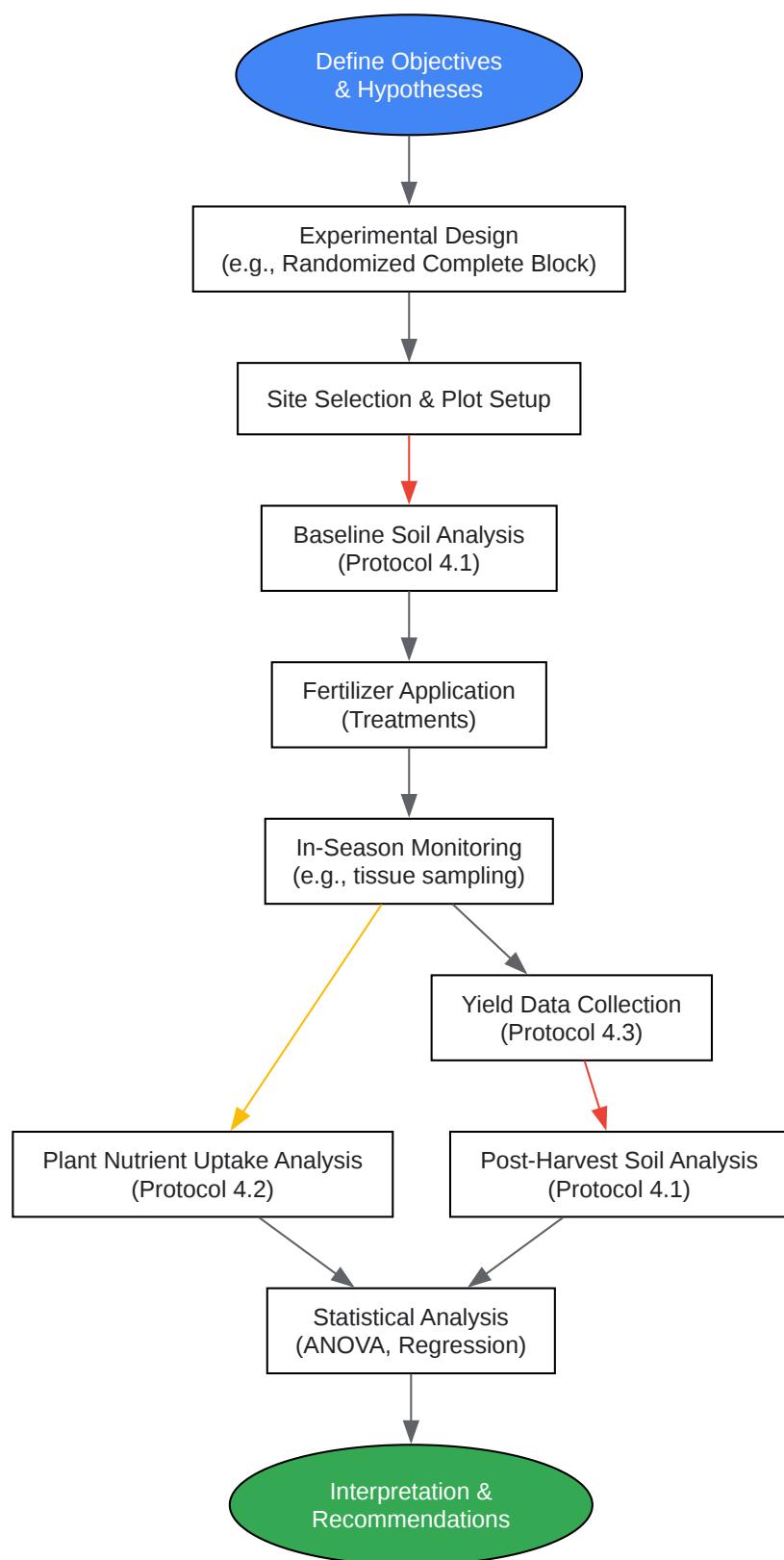

Application rates must be tailored to specific crop needs, yield goals, and existing soil nutrient levels determined through soil testing. The following table provides general guidelines.

Table 3: General Application Rates of **Ammonium Sulfate** for Various Crops

Crop Type	Application Rate (kg/ha)	Application Timing	References
Corn, Wheat, Rice	400 - 600	Pre-plant and/or during growth stages (sidedress/topdress).	
Canola	350 - 450	Pre-plant and/or during growth stages.	
Soybeans	75 - 150	Pre-plant or up to V4-V5 growth stage.	[10]
Vegetables	300 - 600	Throughout the growing season.	

Experimental Protocols for Evaluation

To rigorously assess the efficacy of **ammonium sulfate**, standardized experimental protocols are essential. A typical fertilizer trial follows a structured workflow from planning to data analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for a fertilizer efficacy trial.

Protocol for Soil Analysis

Objective: To determine baseline and post-harvest soil nutrient status and pH. Methodology:

- Sampling Design: Divide the experimental area into uniform blocks. Within each plot, collect 15-20 soil cores from a depth of 0-15 cm (6 inches) using a soil probe.[20][21] Traverse each plot in a zig-zag or "W" pattern to ensure a representative sample.[21]
- Sample Collection: Use a clean plastic bucket to collect the cores from a single plot. Avoid galvanized or brass tools that could contaminate samples with micronutrients.[21]
- Homogenization: Thoroughly mix the 15-20 cores in the bucket, breaking up any large clods.
- Sub-sampling: From the homogenized mixture, take a subsample of approximately 2 cups and place it in a labeled soil sample bag. The label should include the trial ID, plot number, date, and sampling depth.
- Laboratory Analysis: Send the samples to an accredited laboratory for analysis of, at a minimum:
 - Soil pH and Electrical Conductivity (EC)
 - Nitrate-Nitrogen (NO_3^- -N) and Ammonium-Nitrogen (NH_4^+ -N)
 - Sulfate-Sulfur (SO_4^{2-} -S)
 - Phosphorus (P), Potassium (K), and relevant micronutrients.[22]
- Timing: Conduct this protocol before fertilizer application and after crop harvest to assess changes.

Protocol for Plant Nutrient Uptake Analysis

Objective: To quantify the amount of nitrogen and sulfur assimilated by the crop. Methodology:

- Sample Collection: At a specific growth stage (e.g., boot stage for small grains), collect whole above-ground plant parts from a defined area (e.g., 1 meter of a row) within each plot.

- Sample Preparation:
 - Carefully wash the plant material with deionized water to remove any soil or dust.
 - Place the samples in a forced-air oven and dry at 65-70°C until a constant weight is achieved (typically 48-72 hours).[23]
- Dry Weight Measurement: Record the total dry weight of the sample using a precision scale. [3]
- Tissue Analysis: Grind the dried plant material to a fine powder. Send a subsample to a laboratory for analysis of total nitrogen and total sulfur concentration (often expressed as a percentage).
- Calculation: Calculate the nutrient uptake using the following formula:[3][23]
 - Nutrient Uptake (kg/ha) = [Dry Matter (kg/ha) × Nutrient Concentration (%)] / 100

Protocol for Crop Yield Measurement

Objective: To determine the final grain or biomass yield for each treatment plot. Methodology:

- Harvest Area Definition: Clearly mark a specific area within the center of each plot for harvest, avoiding the edges to minimize "edge effects." [24] The area should be consistent across all plots (e.g., 1m² for small plots or a full combine width for strip trials).[25]
- Harvesting:
 - Small Plots: Manually harvest all plants within the defined area. Thresh the grain from the biomass.
 - Large Plots: Use a calibrated research plot combine or a weigh wagon to harvest each strip and record the total grain weight.[26]
- Data Collection:
 - Measure the total weight of the harvested grain from the defined area.

- Take a subsample of the grain to determine moisture content using a moisture meter.
- If required, determine the 1000-grain weight.
- Yield Calculation: Adjust the harvested grain weight to a standard moisture content (e.g., 13% for wheat).[26] Extrapolate the adjusted weight from the harvested area to a standard unit, such as tonnes per hectare (t/ha).[25]
 - Yield (t/ha) = [(Adjusted Grain Weight (kg) / Harvest Area (m²)) × 10]

Protocol for Measuring Soil Nitrification Rate

Objective: To estimate the rate of conversion of ammonium to nitrate in the soil following fertilizer application. Methodology (Laboratory Incubation - Soil Slurry Method):

- Sample Collection: Collect fresh soil samples from the experimental plots at desired time points after fertilizer application.
- Slurry Preparation: Create a soil slurry by mixing a known mass of fresh soil (e.g., 10g) with a buffered **ammonium sulfate** solution. This ensures ammonium is not a limiting factor.
- Incubation: Place the slurries in flasks on an orbital shaker and incubate at a constant temperature (e.g., 25°C) for a short period (e.g., 24 hours).[27] The shaking ensures the soil remains aerated.
- Extraction and Analysis:
 - At time zero (T₀) and after 24 hours (T₂₄), take a subsample of the slurry.
 - Extract the inorganic nitrogen by adding a 2M KCl solution and shaking vigorously.
 - Filter the extract and analyze the filtrate for nitrate (NO₃⁻) and nitrite (NO₂⁻) concentrations using a colorimetric method on a flow injection analyzer or spectrophotometer.[27]
- Calculation: The net nitrification rate is calculated as the change in the (NO₃⁻ + NO₂⁻) concentration over the 24-hour period, expressed per gram of dry soil per day.[28] For more

precise measurements of gross nitrification, ^{15}N isotope dilution techniques can be employed.[28][29]

Conclusion

Ammonium sulfate remains a highly effective and versatile fertilizer, providing readily available nitrogen and sulfur to crops. Its unique property of acidifying the soil makes it particularly advantageous for improving nutrient availability in alkaline conditions. For researchers and scientists, understanding the underlying biochemical pathways of nitrogen and sulfur, coupled with the application of rigorous experimental protocols, is paramount for optimizing its use. By employing standardized methods for soil, plant, and yield analysis, the agronomic benefits of **ammonium sulfate** can be precisely quantified, leading to the development of advanced and sustainable nutrient management strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benefits Of Ammonium Sulphate In Conventional Agriculture [zcfertilizer.com]
- 2. Properties and benefits of ammonium sulfate. Features and application. | Fertilife [fertilife.nl]
- 3. researchgate.net [researchgate.net]
- 4. Sulfur assimilation - Wikipedia [en.wikipedia.org]
- 5. Province of Manitoba | agriculture - Fertilizer Recommendation Guidelines [gov.mb.ca]
- 6. advansix.com [advansix.com]
- 7. Nitrification - Wikipedia [en.wikipedia.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Best Practices for Fertilizer Trials [quicktrials.com]
- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Redox regulation of enzymes involved in sulfate assimilation and in the synthesis of sulfur-containing amino acids and glutathione in plants [frontiersin.org]
- 13. bioone.org [bioone.org]
- 14. Nutritional benefits of ammonium sulphate | Fibrant [fibrant52.com]
- 15. advansix.com [advansix.com]
- 16. Ammonium Sulfate For Corn: Top Benefits & Fertilizer Uses [farmonaut.com]
- 17. advansix.com [advansix.com]
- 18. Ammonium as sole N source improves grain quality in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. frontierdistrict.k-state.edu [frontierdistrict.k-state.edu]
- 21. smartnitrogen.com [smartnitrogen.com]
- 22. Soil Testing Before Fertilizing | Green Gubre Group [greengubregroup.com]
- 23. Understanding plant analysis for crops | UMN Extension [extension.umn.edu]
- 24. sare.org [sare.org]
- 25. agriculture.vic.gov.au [agriculture.vic.gov.au]
- 26. manitobapulse.ca [manitobapulse.ca]
- 27. uvm.edu [uvm.edu]
- 28. researchgate.net [researchgate.net]
- 29. Nitrification | Biosis - Biological Soil Information System [biosisplatform.eu]
- To cite this document: BenchChem. [ammonium sulfate as a nitrogen and sulfur source for crops]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147856#ammonium-sulfate-as-a-nitrogen-and-sulfur-source-for-crops>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com